molecular formula C15H15N3O2S B2896427 N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide CAS No. 1207024-48-3

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide

Cat. No.: B2896427
CAS No.: 1207024-48-3
M. Wt: 301.36
InChI Key: KGPXTMNFRXSLIL-UHFFFAOYSA-N
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Description

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and an allylureido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with an appropriate phenylurea compound under controlled conditions. The reaction may involve catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents.

    Phenylurea derivatives: Compounds with a phenylurea moiety, which may have different functional groups attached.

Uniqueness

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(prop-2-enylcarbamoylamino)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-8-16-15(20)18-13-6-4-3-5-12(13)17-14(19)11-7-9-21-10-11/h2-7,9-10H,1,8H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPXTMNFRXSLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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